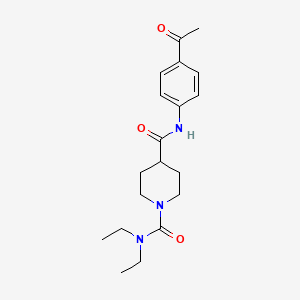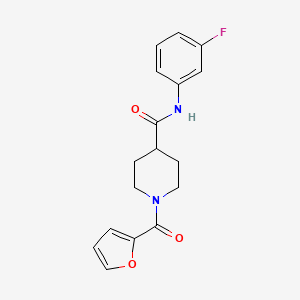
N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as APDC, is a piperidine-based compound that has been extensively studied for its potential applications in scientific research. APDC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C~19~H~26~N~2~O~3~.
作用机制
The mechanism of action of APDC involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. By binding to this receptor, APDC modulates the activity of a variety of ion channels and enzymes, leading to changes in cellular signaling and gene expression. The exact mechanism by which APDC modulates these processes is still under investigation, but it is believed to involve the regulation of calcium homeostasis and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
APDC has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. In animal models, APDC has been shown to reduce anxiety-like behavior, improve memory, and reduce pain sensitivity. APDC has also been shown to have neuroprotective effects in models of neurodegenerative disease, including Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of APDC for laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to selectively modulate this receptor without affecting other signaling pathways. However, one limitation of APDC is its relatively low potency, which may limit its effectiveness in certain experimental conditions.
未来方向
There are several potential future directions for research on APDC. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of APDC. Another area of interest is the investigation of the therapeutic potential of APDC for neurological disorders, particularly depression, anxiety, and neuropathic pain. Finally, research on the mechanism of action of APDC and its effects on cellular signaling and gene expression may lead to a better understanding of the role of the sigma-1 receptor in physiological processes.
合成方法
The synthesis of APDC involves the reaction of 4-acetylbenzaldehyde with diethyl malonate in the presence of piperidine and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield APDC as a precipitate. The synthesis of APDC is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
APDC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APDC is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By inhibiting the sigma-1 receptor, APDC has been shown to modulate these processes and may have therapeutic potential for a variety of neurological disorders, including depression, anxiety, and neuropathic pain.
属性
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-21(5-2)19(25)22-12-10-16(11-13-22)18(24)20-17-8-6-15(7-9-17)14(3)23/h6-9,16H,4-5,10-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFZMHIQSYMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5420359.png)
![1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5420368.png)
![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)
![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)
![4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide](/img/structure/B5420390.png)

![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)
![1-(2-methoxy-1-methylethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5420428.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)
![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)
